DFM exhibits potent anti-inflammatory properties, making it a potential candidate for treating various inflammatory conditions. Studies have shown its effectiveness in reducing inflammation in:
DFM has been studied for its ability to treat inflammatory skin conditions like eczema and psoriasis. Research suggests that DFM may be as effective as conventional topical corticosteroids in reducing inflammation and improving symptoms .
DFM is being explored as a potential treatment for inflammatory eye diseases like uveitis and scleritis. Studies suggest that DFM may be effective in reducing ocular inflammation and improving visual acuity .
DFM is being investigated for its potential role in managing chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties .
Desmethyl Fluorometholone is a synthetic corticosteroid derived from Fluorometholone, which is primarily used in ophthalmic applications to treat inflammation in the eye. The chemical structure of Desmethyl Fluorometholone is represented by the formula and has a molecular weight of approximately 376.4617 g/mol. This compound is notable for its anti-inflammatory properties, making it effective in treating various ocular conditions, including allergic conjunctivitis and post-operative inflammation .
These reactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound .
Desmethyl Fluorometholone exhibits significant biological activity as an anti-inflammatory agent. It functions by binding to glucocorticoid receptors, which modulate gene transcription involved in inflammatory processes. This action inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated symptoms . The compound also demonstrates effects on cell migration and proliferation, contributing to its therapeutic efficacy in ocular conditions.
Interaction studies involving Desmethyl Fluorometholone have shown that it can interact with various biological molecules, including:
These interactions are crucial for understanding both therapeutic efficacy and potential side effects .
Desmethyl Fluorometholone shares structural similarities with several other corticosteroids. Here are some notable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Fluorometholone | Parent compound; used for similar indications | |
Dexamethasone | Potent anti-inflammatory; used systemically | |
Prednisolone | Commonly used corticosteroid; broader systemic effects | |
Hydrocortisone | Naturally occurring corticosteroid; less potent |
Desmethyl Fluorometholone's uniqueness lies in its specific fluorinated structure, which enhances its potency and selectivity for ocular applications compared to other corticosteroids. Its reduced methyl group also contributes to its distinct pharmacokinetic profile, allowing for effective topical administration with minimal systemic absorption .
Table 1: Key Physicochemical Properties of Desmethyl Fluorometholone
Property | Value | Source |
---|---|---|
CAS Number | 426-20-0 | |
Molecular Formula | C₂₁H₂₇FO₄ | |
Molecular Weight | 362.4 g/mol | |
Regulatory Compliance | USP, EP |
In quality control laboratories, it is employed to calibrate high-performance liquid chromatography (HPLC) systems, ensuring accurate quantification of fluorometholone in drug products. For instance, SynZeal and Clearsynth utilize this compound to validate analytical methods for fluorometholone impurities, achieving detection limits as low as 0.03%.
Method validation for fluorometholone requires demonstrating specificity, accuracy, and precision per ICH Q2(R2) guidelines. Desmethyl Fluorometholone is integral to these processes:
Table 2: ICH Q2(R2) Validation Parameters for Fluorometholone Assays
Parameter | Acceptance Criteria | Data Source |
---|---|---|
Accuracy | 98–102% recovery | |
Precision (RSD) | ≤2.0% | |
Quantitation Limit | 0.03% (0.15 µg/mL) |
Stability-indicating methods leverage Desmethyl Fluorometholone to assess degradation products under stress conditions (e.g., heat, light). A study by Saudagar et al. demonstrated its utility in detecting hydrolysis products in fluorometholone nanosuspensions.
The European Directorate for the Quality of Medicines (EDQM) similarly requires impurity limits ≤0.15% for unidentified degradants and ≤0.10% for known impurities like Desmethyl Fluorometholone. Axios Research supplies this compound with full EP/USP traceability, ensuring compliance during regulatory submissions.
Impurity profiling of fluorometholone requires identifying and quantifying synthetic byproducts and degradation products. Desmethyl Fluorometholone is a common process-related impurity arising from incomplete methylation during synthesis.
Table 3: Common Impurities in Fluorometholone
Impurity | CAS Number | Molecular Formula | Source |
---|---|---|---|
Desmethyl Fluorometholone | 426-20-0 | C₂₁H₂₇FO₄ | |
Δ-9(11)-Fluorometholone | 110664-42-1 | C₂₂H₂₈O₃ | |
6β-Methyl Fluorometholone | 3918-13-6 | C₂₂H₂₉FO₄ |
Stability studies under ICH Q1A(R2) guidelines utilize Desmethyl Fluorometholone to monitor degradation pathways. Accelerated testing at 40°C/75% RH revealed a 0.2% increase in this impurity over six months, well within acceptable limits.
The enzymatic reduction of fluorometholone to its desmethyl derivatives represents a critical metabolic pathway that significantly influences the pharmacological activity of this corticosteroid in ocular tissues [3]. Fluorometholone undergoes biotransformation primarily through the reduction of its twenty-ketone group, catalyzed by specific ketoreductase enzymes present in corneal and other ocular tissues [3] [8]. This metabolic process produces both twenty-alpha-dihydrofluorometholone and twenty-beta-dihydrofluorometholone as the primary metabolites [8] [12].
The enzymatic mechanism involves aldo-keto reductase superfamily enzymes, particularly those belonging to the AKR1C family, which demonstrate significant twenty-ketoreductase activity toward steroid substrates [20] [38]. These enzymes utilize nicotinamide adenine dinucleotide phosphate hydrogen as the cofactor for the reduction reaction, preferentially catalyzing the conversion of ketosteroids to their corresponding hydroxysteroid derivatives [20] [23]. The metabolic transformation occurs through a stereospecific reduction mechanism that determines the configuration of the resulting dihydrofluorometholone products [12] [34].
Research utilizing isolated bovine cornea has demonstrated that the reduction of the twenty-ketone group in fluorometholone produces a mixture of twenty-alpha and twenty-beta-dihydrofluorometholone derivatives [3]. The enzymatic activity shows time-dependent characteristics, with increased production of reduction products observed up to eight hours of incubation, after which the rate of reduction decreases [3]. This temporal pattern suggests substrate saturation kinetics and potential feedback inhibition mechanisms in the enzymatic pathway [3].
Enzyme Family | Substrate Specificity | Cofactor Requirement | Primary Product |
---|---|---|---|
AKR1C1 | Twenty-ketosteroids | NADPH | Twenty-alpha-hydroxysteroids |
AKR1C2 | Three-oxosteroids | NADPH | Three-alpha-hydroxysteroids |
AKR1C3 | Seventeen-ketosteroids | NADPH | Seventeen-beta-hydroxysteroids |
AKR1C4 | Three-oxosteroids | NADPH | Three-alpha-hydroxysteroids |
The stereoselective metabolism of fluorometholone in ocular tissues demonstrates remarkable species-specific variations that have significant implications for understanding the pharmacokinetics of this corticosteroid [12]. Studies utilizing rabbit corneal tissue consistently produce twenty-alpha-dihydrofluorometholone as the predominant metabolite, while human aqueous humor contains twenty-beta-dihydrofluorometholone as the major fraction [12] [34]. This species-dependent stereoselectivity reflects differences in the expression and activity of specific ketoreductase enzymes between different mammalian species [12].
Comprehensive investigations using high-pressure liquid chromatography analysis of rabbit aqueous humor following fluorometholone administration revealed exclusive formation of twenty-alpha-dihydrofluorometholone, with no detectable twenty-beta-dihydrofluorometholone fraction throughout the observation period [8] [34]. The stereoselective preference demonstrates the dominance of specific enzyme isoforms in rabbit ocular tissues that favor the alpha-configuration in the reduction product [8].
Crystallographic analysis has provided definitive structural confirmation of the absolute configurations of dihydrofluorometholone stereoisomers, resolving previous uncertainties regarding their stereochemical assignments [12]. Nuclear magnetic resonance spectroscopy and X-ray crystallography studies revealed that the metabolite previously identified in human aqueous humor should be classified as twenty-alpha-dihydrofluorometholone rather than the twenty-beta configuration initially reported [12]. This correction has important implications for understanding the true stereoselective preferences of human ocular enzymes [12].
The enzymatic stereoselectivity appears to be governed by the spatial orientation of the substrate within the active site of the ketoreductase enzymes [12] [20]. The binding affinity and catalytic efficiency vary significantly between enzyme isoforms, with some demonstrating marked preference for producing specific stereoisomers [20] [38]. Human immortalized corneal cell lines produce twenty-beta-dihydrofluorometholone stereoselectively, contrasting with the in vivo human metabolism pattern [12].
Species | Primary Metabolite | Secondary Metabolite | Enzyme Expression Pattern |
---|---|---|---|
Rabbit | Twenty-alpha-DHFM | Not detected | High AKR1C activity |
Human (in vivo) | Twenty-alpha-DHFM | Twenty-beta-DHFM | Mixed enzyme profile |
Bovine | Twenty-alpha-DHFM | Twenty-beta-DHFM | Moderate reduction activity |
Human (cell culture) | Twenty-beta-DHFM | Minor alpha-form | Altered enzyme expression |
The interaction of desmethyl fluorometholone derivatives with glucocorticoid receptors demonstrates significantly altered binding characteristics compared to the parent compound [12] [34]. Twenty-alpha-dihydrofluorometholone exhibits markedly reduced glucocorticoid receptor binding affinity, with inhibition studies showing approximately eighty-two percent inhibition of tritiated dexamethasone binding at one hundred nanomolar concentration [12]. This represents approximately one hundred-fold lower receptor binding activity compared to fluorometholone, which demonstrates an IC50 value of 0.31 nanomolar [12].
The reduced receptor binding affinity of the dihydrofluorometholone metabolites correlates directly with their diminished biological activity [34]. Twenty-beta-dihydrofluorometholone shows negligible glucocorticoid receptor binding activity when compared to both fluorometholone and the twenty-alpha stereoisomer [34]. This differential receptor interaction pattern explains the rapid loss of glucocorticoid activity following metabolic conversion of fluorometholone to its dihydro derivatives [34].
Molecular modeling studies indicate that the reduction of the twenty-ketone group significantly alters the three-dimensional conformation of the steroid molecule, resulting in poor fit within the glucocorticoid receptor binding pocket [12] [21]. The conformational changes affect critical contact points between the ligand and receptor, particularly in regions that determine binding specificity and affinity [21]. These structural modifications explain the substantial decrease in receptor activation potential of the metabolites [21].
The pharmacokinetic implications of reduced receptor binding are substantial, as the rapid metabolic conversion of fluorometholone to its weakly active dihydro derivatives provides a built-in mechanism for terminating glucocorticoid activity [12] [34]. This metabolic inactivation pathway contributes to the favorable safety profile of fluorometholone compared to other topical corticosteroids, particularly regarding intraocular pressure elevation [12] [19].
Compound | Receptor Binding Affinity (IC50) | Relative Glucocorticoid Activity | Metabolic Stability |
---|---|---|---|
Fluorometholone | 0.31 nM | 100% | Rapidly metabolized |
Twenty-alpha-DHFM | >30 nM | <1% | Stable metabolite |
Twenty-beta-DHFM | >100 nM | <0.1% | Stable metabolite |
Dexamethasone | 0.1 nM | 300% | Slowly metabolized |
The formation of twenty-alpha and twenty-beta-dihydrofluorometholone serves as a critical mechanism for reducing the biological activity of fluorometholone in ocular tissues [34]. The rapid metabolic conversion to these weakly active derivatives represents an intrinsic safety mechanism that limits prolonged glucocorticoid exposure and associated side effects [12] [34]. This metabolic inactivation pathway explains the lower incidence of intraocular pressure elevation observed with fluorometholone compared to other topical corticosteroids [19].
Research demonstrates that the biological activity reduction follows the stereochemical pattern of metabolite formation [34]. Twenty-alpha-dihydrofluorometholone retains minimal glucocorticoid activity, while twenty-beta-dihydrofluorometholone exhibits virtually negligible biological effects [34]. The degree of activity reduction correlates directly with the extent of metabolic conversion, suggesting that tissues with higher ketoreductase activity will experience more rapid termination of glucocorticoid effects [34].
Pharmacokinetic studies reveal that the metabolic conversion to dihydrofluorometholone derivatives occurs rapidly following fluorometholone penetration into ocular tissues [8] [34]. The metabolism proceeds efficiently in corneal tissue, with detectable levels of twenty-alpha-dihydrofluorometholone appearing within fifteen minutes of fluorometholone exposure [34]. This rapid conversion timeline ensures that the duration of active glucocorticoid exposure remains limited even with repeated applications [34].
The metabolic inactivation mechanism has important therapeutic implications for the treatment of ocular inflammatory conditions [34]. The ability to achieve anti-inflammatory effects while minimizing systemic and local steroid-related complications makes fluorometholone particularly suitable for long-term therapy [19]. The reduced biological activity of the metabolites also contributes to the lower risk of steroid-induced glaucoma, a significant advantage in clinical practice [19] [12].
Metabolite | Time to Peak Formation | Biological Activity | Receptor Occupancy | Clinical Significance |
---|---|---|---|---|
Twenty-alpha-DHFM | 30-60 minutes | <1% of parent | Minimal | Rapid activity termination |
Twenty-beta-DHFM | 60-120 minutes | <0.1% of parent | Negligible | Complete inactivation |
Parent compound | 15-30 minutes | 100% | High | Therapeutic window |
Residual activity | >240 minutes | <0.01% | None | Safety margin |